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Cat. No.: B1221581 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Executive Summary
1,1'-Binaphthyl-2,2'-diamine (BINAM) and its derivatives represent a cornerstone in the field

of asymmetric synthesis and catalysis. Their unique structural feature, atropisomerism, arising

from hindered rotation around the C1-C1' single bond, results in stable, non-interconverting

enantiomers. This axial chirality is the key to their remarkable success as chiral ligands and

organocatalysts in a myriad of stereoselective transformations. This technical guide provides

an in-depth exploration of the core principles of BINAM atropisomerism, including its

stereochemistry, methods for resolution and analysis, and the critical role it plays in modern

chemistry and drug discovery. We present a compilation of quantitative data, detailed

experimental protocols, and visual representations of key concepts to serve as a valuable

resource for researchers in the field.

The Phenomenon of Atropisomerism in BINAM
Compounds
Atropisomerism is a type of axial chirality that arises from restricted rotation about a single

bond, leading to stereoisomers that can be isolated. The term "atropisomer" is derived from the

Greek words "a" (not) and "tropos" (turn), highlighting the lack of free rotation. In the case of

1,1'-binaphthyl-2,2'-diamine (BINAM), the steric hindrance imposed by the hydrogen atoms at
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the 8 and 8' positions of the naphthalene rings creates a significant energy barrier to rotation

around the C1-C1' bond.

This rotational barrier is substantial enough to allow for the separation and isolation of the two

enantiomers, designated as (R)-BINAM and (S)-BINAM, at room temperature. The stability of

these atropisomers is a critical factor in their application, as they can maintain their chiral

integrity under various reaction conditions. The classification of atropisomers is often based on

their half-life of racemization (t½) at a given temperature. Class 1 atropisomers have a short

half-life, class 2 have a moderate half-life, and class 3 have a very long half-life, making them

configurationally stable for practical applications[1]. BINAM and many of its derivatives fall into

the category of Class 3 atropisomers, exhibiting high rotational barriers.

Quantitative Data on BINAM Atropisomers
The stability of BINAM atropisomers can be quantified by their rotational energy barriers and

racemization half-lives. These parameters are crucial for understanding their behavior and for

the design of new chiral ligands and catalysts.

Table 1: Rotational Barriers and Half-Lives of
Racemization for BINAM and Derivatives

Compound
Rotational
Barrier
(kcal/mol)

Half-life (t½) of
Racemization

Conditions Reference

1,1'-Binaphthyl ~21-23
Minutes to hours

at room temp.

Varies with

solvent and

temperature

[2]

BINAM >30
Years at room

temperature

General

observation
[3]

BINOL ~35
~2 million years

at room temp.

Experimental

and

computational

[3][4]

BINOL-like oxa-

nanographene
35

4 hours at 170

°C

Experimental

(thermal

racemization)

[5]
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Note: Specific quantitative data for the rotational barrier of unsubstituted BINAM is not readily

available in the provided search results, but it is consistently described as having high

configurational stability similar to BINOL.

Table 2: Enantiomeric Excess (ee) in Asymmetric
Syntheses of BINAM Derivatives

Reaction
Type

Catalyst/Me
thod

Substrate
Enantiomeri
c Excess
(ee)

Yield Reference

Asymmetric

Aldol

Reaction

BINAM-

Sulfonyl

Polymeric

Organocataly

st

Aliphatic

ketones and

aromatic

aldehydes

up to 95% up to 89% [6]

Asymmetric

Allylic

Amination

Cu(MeCN)₄P

F₆ / R-(+)-

BINAM

Alkenes and

N-

Arylhydroxyla

mines

up to 53% Good [7]

Asymmetric

Oxidative

Coupling

Fe(II)-

diphosphine

oxide

complex

2-Naphthol

derivatives
60-85% up to 98% [8]

Asymmetric

Oxidative

Coupling

Macrocyclic

Cu(II)

complex

2-Naphthols up to 94% 55-85% [8]

Table 3: Specific Optical Rotation of BINAM Enantiomers
Enantiomer

Specific Rotation
[α]

Conditions Reference

(R)-(+)-BINAM +156° c = 1.0 in pyridine [9]

(S)-(-)-BINAM -157° c = 1 in pyridine [10]
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Experimental Protocols
Detailed and reproducible experimental protocols are essential for the successful synthesis,

resolution, and analysis of BINAM atropisomers.

Synthesis of (S)-BINAM Derivatives via Pd(0)-catalyzed
Amination
This protocol describes a general method for the synthesis of N,N'-disubstituted (S)-BINAM

derivatives.

Materials:

(S)-BINAM

Aryl bromide

Pd(dba)₂ (Palladium(0)-bis(dibenzylideneacetone))

Racemic BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl)

Sodium tert-butoxide (tBuONa)

Anhydrous 1,4-dioxane

Dichloromethane (CH₂Cl₂)

Methanol (MeOH)

Silica gel for column chromatography

Procedure:

In a flame-dried Schlenk flask under an argon atmosphere, dissolve Pd(dba)₂ (e.g., 58 mg,

0.1 mmol) and racemic BINAP (e.g., 94 mg, 0.15 mmol) in anhydrous 1,4-dioxane (e.g., 10

mL).

Add the aryl bromide (e.g., 2.2 mmol) to the solution.
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After stirring for 2 minutes, add (S)-BINAM (e.g., 165 mg, 2.2 mmol) and tBuONa (e.g., 288

mg, 3 mmol).

Reflux the reaction mixture for 15 hours.

After completion, cool the reaction mixture to room temperature and filter the residue.

Wash the residue with dichloromethane (3 x 5 mL).

Combine the filtrates and evaporate the solvent in vacuo.

Purify the crude product by silica gel column chromatography using a suitable eluent system

(e.g., a gradient of CH₂Cl₂ and CH₂Cl₂-MeOH) to obtain the target compound[1].

Chiral HPLC Separation of BINAM Enantiomers
Chiral High-Performance Liquid Chromatography (HPLC) is a powerful technique for the

separation and determination of the enantiomeric purity of BINAM and its derivatives.

Instrumentation:

HPLC system with a UV detector

Chiral stationary phase (CSP) column (e.g., CHIRALPAK IC, Whelk-O-1, or cellulose-based

columns)[11]

General Procedure:

Column Selection: Choose a suitable chiral stationary phase based on the structure of the

BINAM derivative. Polysaccharide-based CSPs are often effective[12].

Mobile Phase Preparation: Prepare an appropriate mobile phase. For normal-phase HPLC, a

mixture of heptane/ethanol is commonly used[11]. For reversed-phase HPLC, mixtures of

acetonitrile/water or methanol/water can be employed. The addition of small amounts of

additives like diethylamine may be necessary to improve peak shape[11].

Sample Preparation: Dissolve a small amount of the BINAM sample in the mobile phase or a

compatible solvent.
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Chromatographic Conditions:

Set the flow rate (e.g., 1.0 mL/min).

Set the column temperature (e.g., 25 °C)[11].

Set the UV detection wavelength (e.g., 254 nm or a wavelength where the compound has

maximum absorbance).

Injection and Analysis: Inject the sample onto the column and record the chromatogram. The

two enantiomers will elute at different retention times.

Quantification: The enantiomeric excess (ee) can be calculated from the peak areas of the

two enantiomers using the formula: ee (%) = [|Area₁ - Area₂| / (Area₁ + Area₂)] x 100[13].

Thermal Racemization of BINAM Derivatives
Studying the thermal racemization of BINAM derivatives is essential to determine their

configurational stability.

Procedure:

Prepare a solution of the enantiomerically enriched BINAM derivative in a high-boiling point

solvent (e.g., 1,2-dichlorobenzene) in a sealed tube or vial.

Heat the solution in a temperature-controlled oil bath or oven to a specific temperature (e.g.,

170 °C)[5].

At regular time intervals, withdraw aliquots of the solution.

Cool the aliquots to room temperature to quench the racemization process.

Analyze the enantiomeric excess of each aliquot using chiral HPLC as described in the

protocol above.

Plot the natural logarithm of the enantiomeric excess (ln(ee)) versus time. The slope of the

resulting linear plot will be the rate constant for racemization (k).
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The half-life (t½) of racemization can be calculated using the equation: t½ = ln(2) / k.

The Gibbs free energy of activation for rotation (ΔG‡) can be determined using the Eyring

equation[5].

Visualization of Key Concepts and Workflows
Logical Relationship of Atropisomerism and its
Consequences
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Caption: Logical flow from hindered rotation to applications of BINAM atropisomers.
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Experimental Workflow for Synthesis and Analysis of
BINAM Derivatives
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Caption: Workflow for the synthesis, purification, and analysis of BINAM derivatives.

Signaling Pathway of (R)-BINAM Induced Cell Cycle
Arrest
Recent studies have shown that (R)-BINAM can act as a spindle poison, leading to mitotic

catastrophe and apoptosis in cancer cells[4][14].
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Caption: Proposed mechanism of (R)-BINAM induced apoptosis in cancer cells.

Conclusion
The atropisomerism of BINAM compounds is a fascinating and highly practical area of

stereochemistry. Their configurational stability, coupled with the versatility of the diamine

functionality, has established them as indispensable tools in asymmetric synthesis and

catalysis. This guide has provided a comprehensive overview of the fundamental principles,

quantitative data, and experimental methodologies related to BINAM atropisomers. The

continued exploration of their synthesis, properties, and applications will undoubtedly lead to

further innovations in the development of new catalysts, materials, and therapeutic agents. The

detailed protocols and visual aids presented herein are intended to facilitate a deeper

understanding and practical application of this important class of chiral molecules.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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